Enhanced Lipophilicity and Reduced PSA vs. Des-Methyl Analogue
N‑Methyl‑1‑(morpholin‑2‑yl)methanamine exhibits an XLogP3 of −0.9 and a topological polar surface area (TPSA) of 33.3 Ų, compared with XLogP3 = −1.5 and TPSA = 47.3 Ų for the des‑methyl analogue morpholin‑2‑ylmethanamine (CAS 116143‑27‑2) [1]. The ΔlogP of +0.6 and ΔTPSA of −14.0 Ų are consistent with improved blood–brain barrier penetration potential according to established CNS MPO scoring guidelines.
| Evidence Dimension | Computed logP (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = −0.9; TPSA = 33.3 Ų |
| Comparator Or Baseline | Morpholin‑2‑ylmethanamine (CAS 116143‑27‑2): XLogP3 = −1.5; TPSA = 47.3 Ų |
| Quantified Difference | ΔXLogP3 = +0.6; ΔTPSA = −14.0 Ų |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.24 algorithms (PubChem 2025 release) |
Why This Matters
A TPSA below 60–70 Ų and a logP > −1 are recognised thresholds for CNS penetration; the N‑methyl analogue shifts both parameters into a more favourable range, making it the preferred choice for CNS‑targeted library synthesis.
- [1] PubChem Compound Summaries: CID 3614634 vs. CID 4542027. Computed XLogP3, TPSA, H‑bond donor/acceptor counts. National Center for Biotechnology Information (2025). View Source
